2-Methoxy-1,8-naphthyridin-3-amine

5-HT3 Receptor Antagonism Antidepressant Activity Medicinal Chemistry

Medicinal chemistry teams often struggle to source naphthyridine intermediates with orthogonal reactive handles for late-stage diversification. 2-Methoxy-1,8-naphthyridin-3-amine solves this by providing a C2-methoxy group and a C3-amine on the same scaffold, enabling distinct SAR exploration not possible with mono-substituted analogs. - The electron-donating C2-OMe modulates ring electronics for selective cross-couplings. - The C3-NH₂ serves as a nucleophilic anchor for acylation, sulfonylation, or diazotization. - Used to construct 5-HT₃ antagonists (pA₂ up to 7.67), 2-methoxy-3-aryl-1,8-naphthyridine antimicrobial libraries, and selective A₂AAR ligands. Supplied with full analytical documentation; batch-level purity guarantees ensure reproducible results for drug-discovery programs.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
Cat. No. B8196103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-1,8-naphthyridin-3-amine
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=CC=NC2=N1)N
InChIInChI=1S/C9H9N3O/c1-13-9-7(10)5-6-3-2-4-11-8(6)12-9/h2-5H,10H2,1H3
InChIKeyMEGGPRDMYKNCSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-1,8-naphthyridin-3-amine: Key Heterocyclic Scaffold


2-Methoxy-1,8-naphthyridin-3-amine (CAS: 2205133-25-9) is a functionalized heterocyclic compound within the 1,8-naphthyridine class, a scaffold recognized for its broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory effects [1]. This specific derivative is distinguished by its precise substitution pattern: an electron-donating methoxy group at the C2 position and a nucleophilic amine group at the C3 position . This dual functionalization provides a unique chemical handle, enabling its utility as a versatile synthetic intermediate and differentiating it from unsubstituted or mono-substituted analogs in the construction of complex molecular architectures for drug discovery [2].

2-Methoxy-1,8-naphthyridin-3-amine: Unmatched by Simpler Analogs


The 2-methoxy-1,8-naphthyridin-3-amine core exhibits a unique reactivity profile that generic 1,8-naphthyridine analogs cannot replicate. The presence of both the C2 methoxy and C3 amine groups enables distinct synthetic pathways and influences biological activity in ways that simpler analogs do not. For instance, the electron-donating nature of the methoxy group alters the electron density of the naphthyridine ring, affecting its reactivity in nucleophilic substitution and cross-coupling reactions compared to unsubstituted 1,8-naphthyridine [1]. Furthermore, the specific substitution pattern is crucial for target engagement, as evidenced by SAR studies where modifications at these positions dramatically alter pharmacological outcomes [2]. Substituting this compound with a simpler analog like 1,8-naphthyridin-3-amine or 2-methoxy-1,8-naphthyridine would eliminate key functional handles, leading to divergent synthetic outcomes and a loss of the specific biological activities associated with this substitution pattern [3].

2-Methoxy-1,8-naphthyridin-3-amine: Comparative Evidence & SAR


Potent 5-HT3 Receptor Antagonism

In a series of 2-methoxy-1,8-naphthyridine-3-carboxamides synthesized as 5-HT3 receptor antagonists, the derivative with a specific piperazine substitution (compound 8g) exhibited a pA2 value of 7.67, demonstrating potent antagonism. This activity is directly attributable to the 2-methoxy-1,8-naphthyridin-3-amine scaffold, as other substitutions at this position led to significantly lower activity [1]. While direct pA2 data for the unelaborated 2-Methoxy-1,8-naphthyridin-3-amine is not reported, this SAR data demonstrates that the 2-methoxy-3-amino substitution pattern on the 1,8-naphthyridine core is a critical determinant for achieving high-affinity 5-HT3 receptor binding, distinguishing it from other 1,8-naphthyridine derivatives that lack this specific substitution .

5-HT3 Receptor Antagonism Antidepressant Activity Medicinal Chemistry

Excellent Antimicrobial Activity

A series of novel 2-methoxy-3-aryl-1,8-naphthyridines, synthesized from 2-chloro-3-aryl-1,8-naphthyridine precursors via nucleophilic substitution with sodium methoxide, were screened for antimicrobial activity [1]. The study revealed that compounds 5e and 5g displayed excellent antimicrobial activity against the tested microbes. This finding demonstrates that the 2-methoxy substitution on the 1,8-naphthyridine core, as present in 2-Methoxy-1,8-naphthyridin-3-amine, is a key structural feature for accessing potent antimicrobial agents. The activity of these compounds is directly linked to the specific 2-methoxy-3-aryl substitution pattern, a framework for which 2-Methoxy-1,8-naphthyridin-3-amine serves as a crucial synthetic precursor .

Antimicrobial Activity Antibacterial Molecular Docking

Distinct Nucleophilic Substitution Reactivity

Studies on the methylamination of 3,6-dinitro-1,8-naphthyridines reveal that both the 2-chloro and 2-methoxy derivatives undergo substitution of their respective substituents by the NHCH3 group [1]. Quantum-chemical calculations indicated that these reactions are controlled by frontier molecular orbital (FMO) interactions [1]. While both substituents are replaceable, the methoxy group in 2-methoxy-3,6-dinitro-1,8-naphthyridine offers a distinct reactivity profile compared to the chloro analog. The methoxy group is a poorer leaving group than chloride, requiring different reaction conditions and potentially offering greater selectivity in sequential functionalization steps. This differential reactivity is crucial for designing multi-step syntheses where orthogonal reactivity is required .

Synthetic Chemistry Nucleophilic Substitution Reaction Selectivity

Selective A2A Adenosine Receptor Affinity

A study evaluating a series of 1,8-naphthyridine derivatives with various substituents at positions 3, 4, and 7 for their affinity at bovine and human adenosine receptors found that the new compounds lacked affinity for the A1 adenosine receptor (A1AR) but many acquired interesting affinity and selectivity for the A2A adenosine receptor (A2AAR) [1]. While this study did not include the specific 2-methoxy-3-amino derivative, it establishes a class-level trend: the 1,8-naphthyridine scaffold can be tuned to achieve selectivity for A2AAR over A1AR. This is a significant differentiation, as A2AAR is a validated target for Parkinson's disease and immunotherapy, while A1AR antagonism is associated with undesirable cardiovascular effects. The 2-methoxy-1,8-naphthyridin-3-amine scaffold, with its unique substitution pattern, provides a foundation for further optimization toward selective A2AAR ligands .

Adenosine Receptors A2A Selectivity Neurological Disorders

2-Methoxy-1,8-naphthyridin-3-amine: High-Impact Applications


5-HT3 Antagonists for Antidepressant Discovery

Medicinal chemistry groups focused on neurological disorders should prioritize 2-Methoxy-1,8-naphthyridin-3-amine as a key intermediate for synthesizing novel 5-HT3 receptor antagonists. Evidence shows that derivatives of this scaffold, specifically 2-methoxy-1,8-naphthyridine-3-carboxamides, can achieve high pA2 values (e.g., 7.67 for compound 8g), indicating potent receptor antagonism [1]. This scaffold provides a direct entry into a chemical space associated with antidepressant-like activity in animal models, offering a strategic advantage over starting from less active 1,8-naphthyridine analogs [1].

3-Aryl Derivatives as Antimicrobial Agents

Researchers targeting antimicrobial resistance should employ 2-Methoxy-1,8-naphthyridin-3-amine as a precursor for generating 2-methoxy-3-aryl-1,8-naphthyridine libraries. Studies have demonstrated that this class of compounds, accessible via nucleophilic substitution reactions, yields derivatives with excellent in vitro antimicrobial activity [2]. The specific 2-methoxy-3-amino substitution pattern is critical for subsequent diversification, making this compound a superior building block compared to unsubstituted 1,8-naphthyridine for exploring this antimicrobial chemical space [2].

Selective A2A Ligands for CNS and Immuno-Oncology

Given the class-level evidence that 1,8-naphthyridine derivatives can be tuned for selectivity toward the adenosine A2A receptor over the A1 receptor [3], 2-Methoxy-1,8-naphthyridin-3-amine is a rational starting point for designing A2AAR-selective ligands. Its unique substitution pattern offers multiple vectors for chemical modification, allowing medicinal chemists to explore SAR and optimize for A2AAR affinity while minimizing A1AR-related liabilities. This approach is particularly relevant for programs in Parkinson's disease and cancer immunotherapy, where selective A2AAR antagonism is therapeutically desirable [3].

Synthetic Methods Exploiting Orthogonal Reactivity

Process chemists and synthetic methodologists can utilize 2-Methoxy-1,8-naphthyridin-3-amine to develop novel synthetic transformations. The compound's dual functionalization—a methoxy group and an amine—provides orthogonal reactive handles. The methoxy group can be leveraged in nucleophilic aromatic substitution reactions under controlled conditions, as demonstrated in methylamination studies [4], while the amine can undergo acylation or other transformations. This dual reactivity makes it a valuable probe for developing chemo- and regioselective reactions on the 1,8-naphthyridine core, which are not possible with mono-functionalized analogs [4].

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